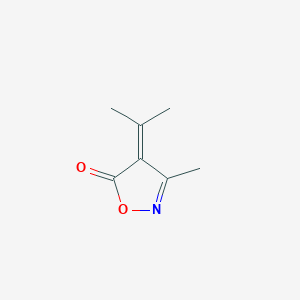![molecular formula C19H23N7O6 B7765379 (2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7765379.png)
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Overview
Description
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, also known as tetrahydrofolate, is a derivative of folic acid. It plays a crucial role as a coenzyme in various biochemical reactions, particularly in the metabolism of amino acids and nucleic acids. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofolate is synthesized from dihydrofolic acid through the action of the enzyme dihydrofolate reductase. This reaction involves the reduction of dihydrofolic acid using nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent.
Industrial Production Methods
Industrial production of tetrahydrofolate typically involves microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce tetrahydrofolate. The fermentation broth is then processed to extract and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofolate undergoes various types of chemical reactions, including:
Oxidation: Tetrahydrofolate can be oxidized to dihydrofolate.
Reduction: Dihydrofolate can be reduced back to tetrahydrofolate.
Methylation: Tetrahydrofolate participates in methylation reactions, transferring one-carbon units in the form of methyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize tetrahydrofolate to dihydrofolate.
Reduction: Reducing agents like NADPH are used to reduce dihydrofolate to tetrahydrofolate.
Methylation: S-adenosylmethionine is a common methyl donor in methylation reactions involving tetrahydrofolate.
Major Products Formed
Oxidation: Dihydrofolate
Reduction: Tetrahydrofolate
Methylation: Methylated derivatives of various substrates
Scientific Research Applications
Tetrahydrofolate has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in various enzymatic reactions, particularly those involving the transfer of one-carbon units.
Biology: Tetrahydrofolate is essential for DNA synthesis and repair, making it crucial for cell division and growth.
Medicine: It is used in the treatment of certain types of anemia and as a supplement during pregnancy to prevent neural tube defects.
Industry: Tetrahydrofolate is used in the production of pharmaceuticals and as a nutritional supplement in food products.
Mechanism of Action
Tetrahydrofolate functions as a coenzyme in the transfer of one-carbon units in various metabolic reactions. It acts as a donor of one-carbon groups, which are essential for the synthesis of purines and thymidylate. The molecular targets of tetrahydrofolate include enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and methionine synthase.
Comparison with Similar Compounds
Similar Compounds
Dihydrofolate: A precursor of tetrahydrofolate, involved in similar metabolic pathways.
Methyltetrahydrofolate: A methylated form of tetrahydrofolate, involved in methylation reactions.
Folic Acid: The oxidized form of tetrahydrofolate, used as a dietary supplement.
Uniqueness
Tetrahydrofolate is unique in its ability to participate in a wide range of one-carbon transfer reactions, making it essential for DNA synthesis and repair. Its role as a coenzyme in these reactions distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNYGQPCMXVAQ-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)
![2-[1-(pyridin-4-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B7765326.png)

![(5Z)-5-[(3-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7765341.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B7765347.png)
![3-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7765349.png)



![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)
![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)
